2-{[2-(benzylthio)propanoyl]amino}-N-(2-furylmethyl)benzamide
Overview
Description
2-{[2-(benzylthio)propanoyl]amino}-N-(2-furylmethyl)benzamide is a useful research compound. Its molecular formula is C22H22N2O3S and its molecular weight is 394.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.13511374 g/mol and the complexity rating of the compound is 510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Potential as a VEGFR-2 Inhibitor
Substituted benzamides, including structures related to 2-{[2-(benzylthio)propanoyl]amino}-N-(2-furylmethyl)benzamide, have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These compounds, through competitive inhibition with ATP, demonstrate promising kinase selectivity, favorable pharmacokinetic properties, and robust in vivo efficacy in carcinoma models, highlighting their potential in cancer therapeutics (Borzilleri et al., 2006).
Enantioselective Synthesis Applications
Research on compounds structurally similar to this compound has contributed to the development of enantioselective synthesis methods. For instance, (S)-1-(2-Furyl)alkylamines, analogs of the target compound, have been prepared through enantioselective addition of organometallic reagents to imines derived from 2-furaldehyde, leading to advancements in the synthesis of (S)- and (R)-α-amino acids (Alvaro et al., 1998).
Melanotropic Carrier and Imaging Agent
Benzamide derivatives, including structures related to this compound, have found applications as melanotropic carriers for radioisotopes and metals. These compounds, due to their neurotropic characteristics, have been utilized in imaging melanoma and melanoma metastases, offering insights into the optimization of imaging agents for better affinity and pharmacological properties (Oltmanns et al., 2009).
Colorimetric Sensing of Fluoride Anions
A study on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, which share structural similarities with this compound, demonstrated their potential in colorimetric sensing of fluoride anions. These compounds exhibited significant color transitions in response to fluoride ions, attributed to deprotonation-enhanced intramolecular charge transfer mechanisms, indicating their utility in the development of fluoride ion sensors (Younes et al., 2020).
Chemoselective N-benzoylation
Research into the N-benzoylation of aminophenols employing benzoylisothiocyanates has led to the development of chemoselective methods for synthesizing N-(2-hydroxyphenyl)benzamides. These methods provide a straightforward pathway to compounds of biological interest, including those related to this compound, highlighting the versatility of benzamide derivatives in chemical synthesis (Singh et al., 2017).
Properties
IUPAC Name |
2-(2-benzylsulfanylpropanoylamino)-N-(furan-2-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-16(28-15-17-8-3-2-4-9-17)21(25)24-20-12-6-5-11-19(20)22(26)23-14-18-10-7-13-27-18/h2-13,16H,14-15H2,1H3,(H,23,26)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZPLGWALMWTIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)NCC2=CC=CO2)SCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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